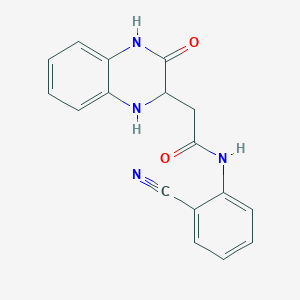

N-(2-cyanophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-cyanophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers discuss various related heterocyclic compounds with similar structural features, such as cyano and acetamide groups, which are often used in the synthesis of compounds with potential antitumor and other biological activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involves one-pot reactions under mild conditions . Another example is the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, which has been achieved through cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal . These methods highlight the versatility and regioselectivity of the reactions used to construct complex heterocyclic frameworks.

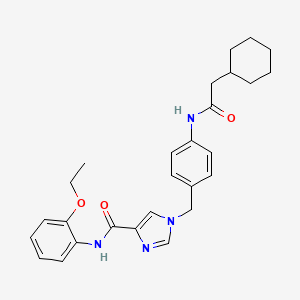

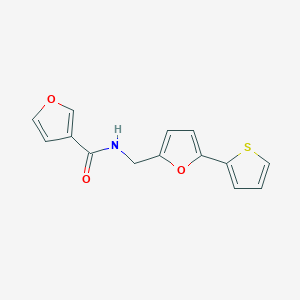

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry, as well as X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of the chemical bonds. For example, the crystal packing of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is stabilized by hydrogen bonds, which is a common feature in solid-state structures of such compounds .

Chemical Reactions Analysis

The chemical reactivity of related compounds is influenced by the presence of functional groups such as cyano, acetamide, and heterocyclic rings. These groups can participate in various chemical reactions, including cyclization, nucleophilic attack, and condensation reactions, leading to a diversity of synthesized products with potential biological activities .

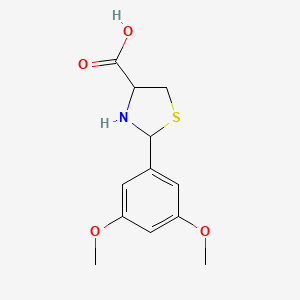

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of heteroatoms and functional groups can significantly affect these properties. For example, the introduction of substituents like cyano and acetamide groups can enhance the compound's polarity and potentially improve its solubility in polar solvents .

Biological Activities Analysis

Many of the related compounds synthesized in these studies exhibit significant biological activities, particularly antiproliferative effects against various human cancer cell lines . For instance, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives have shown specific cytotoxicity against human nasopharyngeal carcinoma cell lines . Additionally, compounds have been evaluated for their antioxidant and antimicrobial properties, demonstrating moderate to significant activities .

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

A study on the design and synthesis of novel 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substituted phenyl)acetamides revealed compounds with significant anticonvulsant activities. The investigation focused on evaluating the anticonvulsant potential of these compounds in experimental mice models, identifying compounds 9c and 8c as showing the highest anticonvulsant effects. This research contributes to the development of potential therapeutic agents targeting neurological disorders, specifically epilepsy (Ibrahim et al., 2013).

Anticancer and Antimicrobial Agents

Another research effort led to the synthesis of new lipophilic acetamide derivatives, aiming to discover potential anticancer and antimicrobial agents. The study synthesized fifteen new substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides and evaluated their in vitro antimicrobial and anticancer activities. Some compounds exhibited promising broad-spectrum antibacterial activity and appreciable antifungal activity. Additionally, the anticancer effects of these compounds were evaluated against three cancer lines, indicating the potential for further optimization as cytotoxic agents (Ahmed et al., 2018).

Antimalarial Activity

Research into the antimalarial activity of related compounds, such as the synthesis and evaluation of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols and N omega-oxides, demonstrated significant antimalarial potency. This study highlighted the correlation between the antimalarial potency of these compounds and the physicochemical properties of the substituents, underscoring the role of structural optimization in enhancing antimalarial activity (Werbel et al., 1986).

Herbicide Metabolism and Toxicity

A comprehensive study on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes explored the carcinogenic potential of these herbicides. This research provides insights into the metabolic pathways involved in the detoxification and activation of these compounds, contributing to the understanding of their toxicological profiles (Coleman et al., 2000).

Propiedades

IUPAC Name |

N-(2-cyanophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c18-10-11-5-1-2-6-12(11)20-16(22)9-15-17(23)21-14-8-4-3-7-13(14)19-15/h1-8,15,19H,9H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMSKPHUAAJUQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyanophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxyphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2519589.png)

![benzyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2519592.png)

![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)

![2-(benzylthio)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2519609.png)